2-((tert-Butyl)(3-chloro-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride
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Overview
Description
2-((tert-Butyl)(3-chloro-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride is a chemical compound with the molecular formula C13H24ClNO3.HCl and a molecular weight of 314.2 g/mol. This compound is known for its unique structure, which includes a methacrylate group, a tert-butyl group, and a chloro-hydroxypropyl group. It is commonly used in various chemical and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butyl)(3-chloro-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride typically involves the reaction of tert-butylamine with 3-chloro-2-hydroxypropyl methacrylate under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butyl)(3-chloro-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Polymerization Reactions: The methacrylate group can undergo polymerization to form polymers with specific properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Polymerization Reactions: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under controlled temperature conditions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives.
Oxidation Reactions: Products include ketones or aldehydes.
Polymerization Reactions: Products include polymers with specific functional properties.
Scientific Research Applications
2-((tert-Butyl)(3-chloro-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride is used in various scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Investigated for its potential use in drug delivery systems due to its functional groups.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((tert-Butyl)(3-chloro-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, leading to the formation of specific products. The methacrylate group enables polymerization, while the chloro and hydroxypropyl groups facilitate substitution and oxidation reactions.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butylamino)ethyl methacrylate: Similar structure but lacks the chloro-hydroxypropyl group.
(2-Boc-amino)ethyl methacrylate: Contains a Boc-protected amino group instead of the tert-butyl group.
Uniqueness
2-((tert-Butyl)(3-chloro-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride is unique due to its combination of functional groups, which provide a wide range of reactivity and applications.
Properties
CAS No. |
93892-99-0 |
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Molecular Formula |
C13H25Cl2NO3 |
Molecular Weight |
314.2 g/mol |
IUPAC Name |
2-[tert-butyl-(3-chloro-2-hydroxypropyl)amino]ethyl 2-methylprop-2-enoate;hydrochloride |
InChI |
InChI=1S/C13H24ClNO3.ClH/c1-10(2)12(17)18-7-6-15(13(3,4)5)9-11(16)8-14;/h11,16H,1,6-9H2,2-5H3;1H |
InChI Key |
KXMLOQBHSBCCHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCN(CC(CCl)O)C(C)(C)C.Cl |
Origin of Product |
United States |
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